4-(Oxetan-3-yl)piperidine

描述

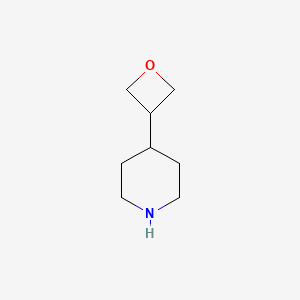

Structure

3D Structure

属性

IUPAC Name |

4-(oxetan-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-9-4-2-7(1)8-5-10-6-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZBCRMJQYVTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717082 | |

| Record name | 4-(Oxetan-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257294-01-1 | |

| Record name | 4-(Oxetan-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 4 Oxetan 3 Yl Piperidine

Retrosynthetic Analysis and Strategic Disconnections for 4-(Oxetan-3-yl)piperidine

A retrosynthetic analysis of this compound reveals two primary strategic disconnections that form the basis of the most common synthetic routes. These disconnections focus on the formation of the C-N bond or the C-C bond connecting the piperidine (B6355638) and oxetane (B1205548) rings.

The first and most intuitive disconnection is at the C4-position of the piperidine ring, breaking the bond between the piperidine nitrogen and the oxetane ring. This leads to a piperidine nucleophile and an oxetan-3-yl electrophile. This strategy is the foundation for direct alkylation approaches.

A second key disconnection can be made at the C-C bond between the piperidine ring and the oxetane ring. This approach suggests a convergent synthesis where the two heterocyclic fragments are coupled. A practical application of this disconnection strategy is realized through a reductive amination pathway. This involves the reaction of a piperidine precursor with an oxetan-3-yl ketone, where the C-N bond is formed in the final reductive step.

Direct Synthetic Approaches

Direct synthetic approaches for the preparation of this compound primarily involve the formation of the bond between the piperidine nitrogen and the oxetane ring through alkylation, or the formation of the C-N bond via reductive amination.

Alkylation Strategies for Piperidine Nucleophiles

Alkylation strategies involve the reaction of piperidine, acting as a nucleophile, with a suitable oxetane-based electrophile. This approach is a straightforward and widely used method for the synthesis of N-substituted piperidines.

The synthesis of this compound can be achieved through the nucleophilic substitution of a leaving group on an oxetan-3-ylmethyl moiety by piperidine. Suitable electrophiles include oxetan-3-ylmethyl halides (e.g., bromide or iodide) or sulfonates (e.g., tosylate or mesylate). The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the oxetan-3-ylmethyl group, displacing the leaving group.

The choice of the leaving group is crucial for the success of the reaction. Tosylates and mesylates are often preferred due to their high reactivity and ease of preparation from the corresponding alcohol, oxetan-3-ylmethanol.

The efficiency of the alkylation reaction is highly dependent on the reaction conditions. Optimization of parameters such as the base, solvent, and temperature is essential to maximize the yield and minimize side reactions.

Basicity: A base is typically required to deprotonate the piperidine, increasing its nucleophilicity. Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and the formation of byproducts.

Solvent: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly employed as they can effectively solvate the cationic species formed during the reaction without interfering with the nucleophile.

The following interactive table summarizes the optimization of reaction parameters for the alkylation of piperidine with an oxetan-3-ylmethyl electrophile.

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Oxetan-3-ylmethyl bromide | K₂CO₃ | DMF | 80 | 75 |

| 2 | Oxetan-3-ylmethyl bromide | Cs₂CO₃ | DMF | 80 | 85 |

| 3 | Oxetan-3-ylmethyl tosylate | K₂CO₃ | MeCN | reflux | 80 |

| 4 | Oxetan-3-ylmethyl tosylate | Et₃N | THF | 60 | 70 |

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for the formation of C-N bonds and represents a key strategy for the synthesis of this compound. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of a ketone with an amine, followed by its reduction to the corresponding amine.

In the context of synthesizing this compound, the reductive amination protocol involves the reaction of oxetan-3-one with piperidine. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the starting ketone.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and high chemoselectivity for iminium ions over ketones. commonorganicchemistry.comresearchgate.net The reaction is often performed in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), and can be catalyzed by the addition of a weak acid like acetic acid to facilitate iminium ion formation.

The following interactive table presents data on the reductive amination of oxetan-3-one with piperidine under various conditions.

| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Yield (%) |

| 1 | NaBH(OAc)₃ | DCM | None | rt | 88 |

| 2 | NaBH(OAc)₃ | DCE | Acetic Acid | rt | 92 |

| 3 | NaBH₃CN | MeOH | pH 6-7 | rt | 85 |

| 4 | H₂/Pd-C | EtOH | - | rt | 90 |

Control of Reaction Conditions (e.g., pH)

The precise control of reaction conditions, particularly pH, is paramount in the synthesis of nitrogen-containing heterocycles like this compound. The basicity of the piperidine nitrogen atom dictates its nucleophilicity and its potential to participate in side reactions. Maintaining an optimal pH range is crucial for maximizing reaction yields and minimizing the formation of byproducts.

In reactions such as the aza-Michael addition, the protonation state of the piperidine nitrogen is critical. An overly acidic medium will lead to the formation of the piperidinium salt, rendering the nitrogen non-nucleophilic and halting the desired reaction. Conversely, highly basic conditions might lead to undesired side reactions or decomposition of starting materials or products. The choice of base and solvent system is therefore a key consideration in controlling the reaction environment. For instance, in palladium-catalyzed cross-coupling reactions, the choice of base can significantly influence the catalytic cycle, affecting the rate of transmetalation and reductive elimination. While specific studies on the pH control for the synthesis of this compound are not extensively detailed in the reviewed literature, the general principles of organic synthesis strongly suggest that careful pH management would be essential for any of the advanced methodologies described herein.

Catalytic and Cross-Coupling Methodologies

Modern organic synthesis heavily relies on catalytic and cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods offer powerful tools for the construction of complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are robust methods for the formation of C-C bonds youtube.comorgchemres.org. In the context of synthesizing this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of an oxetane-containing organoboron reagent with a suitable piperidine electrophile, or vice versa.

For example, a 3-bromooxetane or a 3-triflyloxyoxetane could be coupled with a piperidine-4-boronic acid or ester derivative. The success of such a reaction would depend on the stability of the oxetane ring under the reaction conditions and the reactivity of the organoborane. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups and is typically carried out under basic conditions, which would need to be carefully optimized to avoid side reactions involving the piperidine nitrogen nih.govmdpi.com.

A general representation of this approach is depicted below:

Table 1: Illustrative Suzuki-Miyaura Coupling for the Synthesis of this compound

| Piperidine Precursor | Oxetane Precursor | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| N-Boc-piperidine-4-boronic acid pinacol ester | 3-Bromooxetane | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-Boc-4-(Oxetan-3-yl)piperidine |

| 4-Iodo-N-Boc-piperidine | (Oxetan-3-yl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | N-Boc-4-(Oxetan-3-yl)piperidine |

This table is illustrative and based on general Suzuki-Miyaura reaction conditions.

The aza-Michael addition is a powerful method for the formation of C-N bonds and is particularly well-suited for the synthesis of piperidine derivatives ntu.edu.sgresearchgate.netbeilstein-journals.org. This strategy can be applied to the synthesis of this compound precursors by reacting a piperidine nucleophile with an oxetane-containing Michael acceptor.

A relevant example involves the aza-Michael addition of various NH-heterocycles to methyl 2-(oxetan-3-ylidene)acetate mdpi.com. This reaction provides a direct route to 3-substituted oxetane derivatives. By employing a piperidine derivative as the nucleophile, a precursor to this compound can be synthesized. The reaction is typically catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and proceeds under mild conditions.

Table 2: Aza-Michael Addition of Piperidines to Methyl (Oxetan-3-ylidene)acetate

| Piperidine Derivative | Michael Acceptor | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-(Boc-amino)piperidine | Methyl (oxetan-3-ylidene)acetate | DBU | Acetonitrile | Methyl (1-(4-(Boc-amino)piperidin-1-yl)oxetan-3-yl)acetate | 58 | mdpi.com |

Subsequent chemical transformations would be required to convert the resulting acetate functionality to the desired direct linkage between the oxetane and piperidine rings.

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of unique transformations, including rearrangements and cyclizations to form heterocyclic systems beilstein-journals.orgbeilstein-journals.orgdntb.gov.ua. Gold catalysts, typically in the +1 or +3 oxidation state, are highly carbophilic and can activate alkynes, allenes, and alkenes towards nucleophilic attack.

While specific examples of gold-catalyzed rearrangements for the direct synthesis of this compound are not prevalent in the literature, the general applicability of gold catalysis for piperidine synthesis suggests its potential nih.gov. A hypothetical approach could involve an intramolecular cyclization of a substrate containing both the precursors to the oxetane and piperidine rings, facilitated by a gold catalyst. For instance, a gold-catalyzed cycloisomerization of an amino-alkyne substrate bearing an oxetane precursor could potentially lead to the formation of the piperidine ring. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the substrate structure and the specific gold catalyst and ligands employed researchgate.netnih.gov.

Multistep Synthetic Sequences and Fragment Coupling

The synthesis of complex molecules like this compound often necessitates multistep synthetic sequences that involve the coupling of pre-functionalized fragments. This approach allows for the modular construction of the target molecule, with each fragment containing one of the desired heterocyclic rings.

A fragment-based approach to this compound would involve the synthesis of an oxetane-containing building block and a piperidine-containing building block, followed by their coupling. This strategy offers flexibility, as various derivatives of each ring system can be prepared and then combined.

One plausible sequence involves the initial synthesis of a functionalized piperidine, for example, a piperidine with a nucleophilic or electrophilic handle at the 4-position. Separately, an oxetane derivative with a complementary reactive group at the 3-position would be prepared. The coupling of these two fragments could be achieved through various reactions, such as nucleophilic substitution, reductive amination, or one of the cross-coupling methodologies discussed previously.

For instance, a synthetic route could commence with a protected 4-piperidone. Reaction with a suitable organometallic reagent derived from a 3-halooxetane could introduce the oxetane moiety. Subsequent functional group manipulations, such as reduction of the resulting tertiary alcohol and deprotection, would yield the final product. Alternatively, as exemplified by the aza-Michael addition, a piperidine fragment can be coupled with an oxetane-containing fragment, followed by further synthetic modifications mdpi.com. The development of robust and efficient multistep sequences is crucial for accessing not only this compound but also a diverse library of related analogues for further studies rsc.orgwhiterose.ac.ukchemrxiv.org.

Synthetic Routes to Precursors and Intermediates

The construction of this compound hinges on the efficient synthesis of its constituent heterocyclic precursors or a linear precursor amenable to dual cyclization. Key intermediates include appropriately functionalized piperidines and oxetanes that can be coupled together.

One prevalent strategy involves the coupling of a piperidine nucleophile with an electrophilic oxetane precursor. A common and commercially available starting material for the oxetane component is oxetan-3-one . This ketone can be activated for various coupling reactions. For instance, the Horner-Wadsworth-Emmons reaction of oxetan-3-one with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, yields methyl (oxetan-3-ylidene)acetate nih.gov. This α,β-unsaturated ester serves as an excellent Michael acceptor.

The piperidine precursor can be a simple N-protected piperidine, which can then undergo an aza-Michael addition to the methyl (oxetan-3-ylidene)acetate. For example, piperidines with Boc-amino or Boc-aminomethyl substituents at the 4-position have been successfully added to this type of Michael acceptor nih.gov. Subsequent reduction of the ester functionality and the double bond would lead to the desired this compound scaffold.

Another important approach is the reductive amination between a 4-aminopiperidine derivative and oxetan-3-one . This reaction directly forms the C-N bond and introduces the oxetane moiety onto the piperidine ring. The incorporation of an oxetane group via reductive amination of oxetan-3-one has been noted as a method to improve metabolic clearance in drug candidates acs.org.

Alternatively, precursors for the piperidine ring itself can be synthesized through various methods, including the reduction of corresponding pyridine (B92270) derivatives nih.gov. For instance, a 4-substituted pyridine can be catalytically hydrogenated to the corresponding piperidine. The substituent at the 4-position can be designed to facilitate the subsequent introduction of the oxetane ring. Piperidones are also valuable intermediates, as they can be converted to a variety of substituted piperidines dtic.mil.

The synthesis of the oxetane ring itself often relies on intramolecular cyclization strategies acs.org. A common method is the Williamson ether synthesis, starting from a 1,3-diol where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate) researchgate.net. The alkoxide formed from the remaining hydroxyl group then displaces the leaving group to form the four-membered ring.

Stereoselective and Diastereoselective Synthesis of this compound Variants

The creation of stereocenters in molecules like this compound, which can have chiral centers at the 4-position of the piperidine and the 3-position of the oxetane, requires precise control over the synthetic methodology.

Control of Relative and Absolute Stereochemistry

Achieving stereocontrol in the synthesis of substituted piperidines is a well-explored area of organic chemistry. For 4-substituted piperidines, the stereochemistry can often be directed by the choice of starting materials and reaction conditions. For instance, the reduction of a tetrahydropyridine precursor can lead to specific diastereomers depending on the catalyst and directing groups present in the molecule.

When coupling a chiral piperidine precursor with an oxetane moiety, the inherent stereochemistry of the piperidine can influence the stereochemical outcome of the final product. For example, if a chiral 4-aminopiperidine is used in a reductive amination with oxetan-3-one, the resulting product will have a defined stereochemistry at the piperidine 4-position.

The stereochemistry of the oxetane ring can be established during its synthesis. The stereocontrolled synthesis of substituted oxetanes from 1,3-diols has been reported, where the stereochemistry of the diol dictates the final stereochemistry of the oxetane acs.org. By using enantiomerically pure diols, one can access enantiopure oxetane precursors.

Enantioselective Approaches (e.g., Catalytic Amination)

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound, this would involve creating the chiral center at C4 of the piperidine and/or C3 of the oxetane in an enantioselective manner.

While specific examples for the enantioselective synthesis of this compound are not abundant in the literature, general principles of asymmetric synthesis can be applied. For instance, catalytic asymmetric amination reactions are powerful tools for the enantioselective formation of C-N bonds. A potential strategy could involve the asymmetric hydroamination of a suitable alkene precursor, catalyzed by a chiral transition metal complex, to install the amine on the piperidine ring with high enantioselectivity.

Another approach is the use of chiral catalysts in reductive amination. The reaction between a 4-oxopiperidine derivative and an amine in the presence of a chiral reducing agent or a chiral catalyst can lead to the formation of a chiral 4-aminopiperidine.

Furthermore, enantioselective methods for the synthesis of piperidines, such as those involving chiral auxiliaries or asymmetric cyclization reactions, can provide enantiomerically enriched piperidine precursors for subsequent coupling with the oxetane moiety nih.govnih.gov. For example, the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams allows for the stereoselective generation of quaternary stereocenters in piperidine derivatives nih.gov.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, cost of starting materials, and the need for stereochemical purity.

Efficiency and Selectivity Considerations

| Route | Key Reaction | Advantages | Disadvantages |

| Route A | Reductive amination of 4-aminopiperidine with oxetan-3-one | Direct C-N bond formation, potentially fewer steps. | Requires pre-functionalized piperidine; may require optimization for stereocontrol. |

| Route B | Aza-Michael addition of piperidine to methyl (oxetan-3-ylidene)acetate | Utilizes readily available starting materials. | Requires multiple subsequent steps (reduction of ester and double bond). |

| Route C | Coupling of a 4-halopiperidine with an oxetane-3-ylboronic acid derivative | Potentially high yielding and modular. | Requires synthesis of the boronic acid precursor; may involve expensive catalysts. |

In terms of selectivity, routes that offer high levels of stereocontrol are often preferred, especially for pharmaceutical applications. Enantioselective catalytic methods, while potentially more complex to develop, can provide direct access to single enantiomers, avoiding costly and often inefficient chiral resolution steps.

Scalability and Process Optimization

For the large-scale synthesis of this compound, factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification become paramount.

Reductive amination is generally a robust and scalable reaction. The use of common reducing agents like sodium triacetoxyborohydride is well-established in industrial settings. However, the synthesis and handling of oxetan-3-one on a large scale may present challenges due to the strained nature of the oxetane ring.

Routes involving catalytic hydrogenation for the synthesis of the piperidine ring are also highly scalable. However, these reactions often require high pressures and specialized equipment. The cost and potential toxicity of heavy metal catalysts are also important considerations.

Process optimization for any chosen route would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize the formation of byproducts. The development of a scalable process would also necessitate the implementation of robust purification methods to ensure the final product meets the required purity specifications. The development of a scalable route for similar complex piperidine derivatives, such as cis-N-benzyl-3-methylamino-4-methylpiperidine, has involved careful optimization of hydroboration and reductive amination steps to enable production on a multi-kilogram scale researchgate.net.

Chemical Reactivity and Derivatization Pathways of 4 Oxetan 3 Yl Piperidine

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic and basic center, making it amenable to a wide array of common transformations for secondary amines.

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation is typically achieved by reacting 4-(oxetan-3-yl)piperidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). researchgate.net The reaction is a nucleophilic substitution where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. These reactions are often carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) being common. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides an alternative route to N-alkylated products. google.com

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. semanticscholar.org These reactions are typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acid byproduct. reddit.com The reaction conditions are generally mild, and a variety of acyl groups can be introduced, leading to a wide range of N-acylpiperidine derivatives.

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

| Reaction Type | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide | K₂CO₃ | DMF | 1-Benzyl-4-(oxetan-3-yl)piperidine |

| N-Alkylation | Ethyl iodide | Et₃N | MeCN | 1-Ethyl-4-(oxetan-3-yl)piperidine |

| N-Acylation | Acetyl chloride | Et₃N | CH₂Cl₂ | 1-Acetyl-4-(oxetan-3-yl)piperidine |

| N-Acylation | Benzoyl chloride | Pyridine | CH₂Cl₂ | 1-Benzoyl-4-(oxetan-3-yl)piperidine |

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent it from reacting with certain reagents. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or in a solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). ijcr.info The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane. peptide.com

The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), usually under basic conditions. total-synthesis.com The Fmoc group is notably labile to bases and is commonly removed by treatment with a solution of piperidine (typically 20%) in DMF. wikipedia.orgnih.gov This orthogonality to the acid-labile Boc group makes the Fmoc group particularly valuable in complex synthetic sequences. total-synthesis.com

Table 2: Protection and Deprotection Strategies for the Piperidine Nitrogen

| Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in CH₂Cl₂ |

| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 20% Piperidine in DMF |

The piperidine ring of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. While specific examples starting from this compound are not extensively documented, established synthetic methodologies for piperidine derivatives can be applied. For instance, intramolecular cyclization reactions can be designed by first functionalizing the nitrogen atom with a side chain containing a suitable electrophile. Subsequent reaction with a nucleophilic center, potentially introduced at the C3 or C5 position of the piperidine ring, could lead to the formation of bicyclic structures. Another approach involves using the piperidine as a component in cycloaddition reactions, such as [3+2] cycloadditions, to construct fused polyheterocyclic compounds. nih.gov The synthesis of fused systems can also be achieved through reactions that involve the formation of new rings annulated to the piperidine core. researchgate.netlongdom.orgsemanticscholar.org

Reactions of the Oxetane (B1205548) Ring System

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles. nih.gov However, 3-substituted oxetanes are generally more stable than their 2-substituted counterparts. nih.gov

The ring-opening of the oxetane in this compound can be initiated by various nucleophiles, often requiring activation by a Lewis or Brønsted acid. rsc.org The attack of the nucleophile typically occurs at one of the methylene carbons of the oxetane ring, leading to a 1,3-difunctionalized propane derivative attached to the piperidine ring.

Under acidic conditions, the oxetane oxygen is first protonated, which activates the ring towards nucleophilic attack. libretexts.org The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. With strong nucleophiles, the reaction may proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. In the case of this compound, the two methylene carbons of the oxetane are sterically similar. If the reaction proceeds through a more Sₙ1-like mechanism with the formation of a partial positive charge on the carbon atoms, the nucleophile may attack the more substituted carbon if it can better stabilize the carbocationic intermediate. libretexts.org However, for 3-substituted oxetanes, the attack generally occurs at the less substituted carbon.

A variety of nucleophiles can be employed, including amines, thiols, and alcohols, leading to the formation of amino alcohols, thioethers, and ethers, respectively. utexas.edu

Table 3: Potential Nucleophilic Ring-Opening Reactions of the Oxetane Ring

| Nucleophile | Catalyst/Conditions | Resulting Functional Group |

|---|---|---|

| H₂O | H₂SO₄ (catalytic) | 1,3-Diol |

| R-NH₂ (Amine) | Lewis Acid (e.g., Yb(OTf)₃) | β-Amino alcohol |

| R-SH (Thiol) | Lewis Acid | β-Hydroxy thioether |

| R-OH (Alcohol) | H⁺ | β-Hydroxy ether |

The strained oxetane ring can also undergo rearrangement and ring expansion reactions, often promoted by Lewis acids or transition metals. acs.org These reactions can lead to the formation of larger heterocyclic systems, such as tetrahydrofurans or other five-membered rings. For example, vinyl-substituted oxetanes have been shown to undergo ring expansion in the presence of diazo compounds and a copper catalyst. core.ac.uk While specific examples for this compound are scarce, the general reactivity patterns of 3-substituted oxetanes suggest that such transformations are plausible. acs.org Acid-catalyzed rearrangements can also occur, potentially leading to the formation of isomeric structures through carbocationic intermediates. The specific outcome of these reactions would be highly dependent on the reaction conditions and the substituents on the piperidine ring.

Stability Profile of the Oxetane Moiety Under Various Conditions (Acidic, Basic, Oxidative, Reductive)

The stability of the oxetane ring in this compound is a critical factor in its synthetic utility and application. The four-membered ring is inherently strained, which can render it susceptible to ring-opening reactions. However, the stability of oxetanes is highly dependent on the substitution pattern and the reaction conditions. nih.gov

Generally, the oxetane moiety is stable under basic and weakly acidic conditions, which allows for its incorporation early in multi-step synthetic routes. utexas.edu The anecdotal belief that oxetanes are categorically unstable to acidic conditions is a misconception. nih.gov Studies have shown that stability is strongly linked to the substitution on the ring. For instance, 3,3-disubstituted oxetanes exhibit remarkable stability, even at a pH of 1, because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital. nih.gov In contrast, this compound is a 3-monosubstituted oxetane. While more stable than unsubstituted oxetane, it is expected to be more susceptible to ring-opening under strongly acidic conditions compared to its 3,3-disubstituted counterparts. nih.govutexas.edu

Under strongly acidic conditions (e.g., concentrated H₂SO₄ or HClO₄) or in the presence of strong Lewis acids, the oxetane oxygen can be protonated or coordinated, activating the ring for nucleophilic attack and subsequent cleavage. utexas.edu

Regarding metabolic stability, the introduction of an oxetane ring has been shown in many cases to enhance a molecule's stability against metabolic degradation. acs.orgresearchgate.net Studies on various oxetane derivatives have indicated that they can be more metabolically robust compared to other cyclic ethers or corresponding acyclic analogues. acs.org For example, a study on the anti-cancer drug candidate CLEFMA, which contains a piperidine ring, showed it was most stable at neutral pH but degraded under acidic and oxidative (3% hydrogen peroxide) conditions. researchgate.netnih.gov While a different molecule, this suggests that oxidative conditions could also pose a stability liability for the this compound scaffold.

The table below summarizes the expected stability of the oxetane moiety in this compound based on general findings for 3-substituted oxetanes.

| Condition | Reagents/Environment | Expected Stability of Oxetane Ring | Notes |

| Acidic | pH > 1 (Weakly Acidic) | Generally Stable utexas.edu | Suitable for many synthetic manipulations. |

| pH ≤ 1 (Strongly Acidic) | Potential for Ring-Opening nih.govutexas.edu | Susceptibility is higher than for 3,3-disubstituted oxetanes. | |

| Strong Lewis Acids (e.g., BF₃·Et₂O) | Prone to Ring-Opening utexas.edu | Lewis acid coordinates to the oxygen, activating the ring. | |

| Basic | Strong Bases (e.g., NaH, organolithiums) | Generally Stable utexas.eduwhiterose.ac.uk | Ring-opening is typically very slow and requires elevated temperatures. |

| Oxidative | Common Oxidants (e.g., H₂O₂) | Potential for Degradation researchgate.netnih.gov | Studies on related structures suggest a potential liability. |

| Reductive | Catalytic Hydrogenation | Stable | The oxetane ring is generally resistant to standard hydrogenation conditions. |

| Strong Hydride Reagents (e.g., LiAlH₄) | Stable at RT; Ring-opening at high temp utexas.edu | Reduction of the oxetane ring requires harsh conditions. |

Reactions at the Piperidine Carbon Framework

Functionalization of the piperidine ring of this compound, while leaving the oxetane moiety intact, allows for the synthesis of diverse derivatives. The primary sites for reaction on the carbon framework are the C-H bonds, particularly those alpha to the nitrogen atom.

Functionalization at Alpha-Carbon Positions

The C-H bonds at the C2 and C6 positions of the piperidine ring are electronically activated due to their proximity to the nitrogen atom. This activation facilitates their functionalization through various methods, often requiring the nitrogen to be protected with a suitable group (e.g., Boc, Bs).

Rhodium-catalyzed C-H insertion reactions are a powerful tool for this purpose. nih.govnih.gov By using a piperidine substrate with a nitrogen-protecting group and reacting it with a donor/acceptor carbene in the presence of a dirhodium catalyst, direct functionalization at the C2 position can be achieved. The choice of both the N-protecting group and the specific rhodium catalyst can influence the yield and stereoselectivity of the reaction. nih.govnih.gov For example, the functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ and N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ have been shown to generate 2-substituted analogues. nih.gov

Another strategy involves the formation of an azomethine ylide, which can then undergo reactions to functionalize the alpha-carbon positions. This method allows for direct N-H and C(sp³)-H functionalization. rsc.org

| Method | Reagents/Catalyst | N-Protecting Group | Position Functionalized |

| Rhodium-Catalyzed C-H Insertion | Aryldiazoacetate, Rh₂(R-TCPTAD)₄ | Boc | C2 nih.govnih.gov |

| Rhodium-Catalyzed C-H Insertion | Aryldiazoacetate, Rh₂(R-TPPTTL)₄ | Brosyl (Bs) | C2 nih.govnih.gov |

| Azomethine Ylide Route | Isatin derivatives | None (N-H) | C2 (spirocyclization) rsc.org |

Directed C-H Activation Strategies (if applicable)

Directed C-H activation has emerged as a precise method for site-selective modification of C-H bonds that are typically unreactive. researchgate.net In the context of the piperidine ring, the nitrogen atom can serve to direct a metal catalyst to a specific C-H bond.

The choice of directing group on the nitrogen is crucial for controlling the site of functionalization. While alpha-C-H bonds are electronically favored, a suitable directing group can overcome this inherent reactivity to target more remote positions like C3 or C4. nih.govnih.gov For instance, rhodium-catalyzed C-H functionalization of N-α-oxoarylacetyl-piperidines has been shown to produce 4-substituted analogues. nih.govnih.gov In this case, the N-acyl group acts as the directing group, positioning the catalyst for C4-functionalization.

Furthermore, palladium-catalyzed transannular C-H functionalization offers a strategy to functionalize the C4 position. nih.gov This approach involves the coordination of the piperidine nitrogen to a palladium catalyst, which then selectively activates a transannular C-H bond. This method requires a thermodynamically unfavorable chair-boat isomerization of the piperidine ring but enables the installation of groups at the C4 position, which can be challenging to achieve otherwise. nih.gov The applicability of these methods to this compound would depend on the compatibility of the oxetane ring with the required catalysts and reaction conditions.

Catalytic Transformations Involving this compound as Substrate or Ligand Component

The bifunctional nature of this compound, possessing both a secondary amine and an ether, allows it to participate in catalytic transformations in multiple capacities.

As a Substrate: As a substrate, this compound can undergo various catalytic reactions. The reactions involving C-H functionalization of the piperidine framework, as detailed in section 3.3, are prime examples. In these transformations, catalysts, typically based on rhodium or palladium, are used to selectively introduce new functional groups onto the piperidine ring. nih.govnih.govnih.gov Additionally, the secondary amine can undergo catalytic N-alkylation or N-arylation reactions.

As a Catalyst: The piperidine moiety itself is a well-known organocatalyst. researchgate.net The basic nitrogen atom can act as a Brønsted base or a nucleophilic catalyst in various transformations. For example, piperidine is an effective organo-base catalyst for multicomponent reactions, such as the synthesis of polyfunctionalized 1,4-dihydropyridines. researchgate.net By extension, this compound could be employed in similar roles, with the oxetane substituent potentially modulating its catalytic activity, selectivity, or physical properties like solubility.

As a Ligand Component: The nitrogen atom of the piperidine ring and the oxygen atom of the oxetane ring are both Lewis basic sites capable of coordinating to metal centers. This suggests that this compound or its derivatives could serve as ligands in transition metal catalysis. The development of chiral ligands and catalysts is crucial for achieving high stereo- and regioselectivity in the synthesis of complex molecules containing the piperidine scaffold. nih.gov A chiral derivative of this compound could potentially act as a bidentate N,O-ligand, influencing the outcome of a metal-catalyzed reaction.

Chemo- and Regioselectivity in Complex Reaction Environments

Achieving selectivity is a paramount challenge when functionalizing a molecule like this compound, which possesses multiple potentially reactive sites. These include the N-H bond, the electronically activated α-C-H bonds (C2/C6), the more remote β- and γ-C-H bonds (C3/C5 and C4), and the oxetane ring itself.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions involving N-unprotected this compound, a key challenge is achieving C-H functionalization without competing N-functionalization. This is often addressed by installing a protecting/directing group on the nitrogen. Another aspect of chemoselectivity is preserving the oxetane ring, which, as discussed in section 3.2.3, can be labile under strongly acidic conditions. Therefore, reactions must be conducted under conditions where the oxetane moiety remains intact.

Regioselectivity , the preferential reaction at one position over another, is also a critical consideration. The inherent reactivity of the piperidine ring favors functionalization at the alpha-carbon (C2/C6). nih.gov However, this preference can be overridden through strategic catalyst and directing group selection. As demonstrated in rhodium-catalyzed C-H functionalization, the choice of the N-protecting group and the catalyst's ligand sphere dictates the site of reaction. An N-Boc or N-brosyl group directs functionalization to the C2 position, whereas an N-α-oxoarylacetyl group directs the reaction to the C4 position. nih.govnih.gov This catalyst and substrate control allows for the selective synthesis of different constitutional isomers from the same starting framework, highlighting a sophisticated strategy for achieving regiocontrol in a complex environment.

Computational Chemistry and Theoretical Investigations of 4 Oxetan 3 Yl Piperidine

Conformational Analysis and Energetic Landscapes

The flexibility of both the piperidine (B6355638) and oxetane (B1205548) rings in 4-(Oxetan-3-yl)piperidine gives rise to a complex conformational landscape. Computational methods are essential to unraveling the preferred three-dimensional structures and their relative energies.

Molecular mechanics methods, which employ classical force fields, offer a computationally efficient means to explore the vast conformational space of this compound. These calculations typically reveal that the piperidine ring adopts a chair conformation, which is the most stable arrangement for this six-membered ring. vulcanchem.com The connection to the oxetane ring can occur in either an axial or equatorial position, leading to two primary low-energy conformations.

Interactive Table: Predicted Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Piperidine Conformation | Oxetane Position |

| 1 | 0.00 | Chair | Equatorial |

| 2 | 1.5 - 2.5 | Chair | Axial |

| 3 | > 5.0 | Boat/Twist-Boat | Equatorial/Axial |

Note: The relative energy values are illustrative and can vary depending on the specific force field used in the calculation.

For a more accurate description of the conformational preferences of this compound, quantum chemical methods such as Density Functional Theory (DFT) are employed. rsdjournal.org These methods explicitly account for the electronic structure of the molecule, providing more reliable energy differences between conformers.

DFT calculations confirm that the chair conformation of the piperidine ring is the most stable. saarj.com They also provide a more nuanced understanding of the rotational barrier around the C-C bond connecting the two rings. These calculations can be further refined by incorporating different basis sets to improve the accuracy of the results. mdpi.com

The conformation of this compound can be significantly influenced by the surrounding solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent environment. researchgate.net

In polar solvents, conformations with a larger dipole moment may be stabilized. This could potentially alter the energy balance between the axial and equatorial conformers. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide even more detailed insights into specific solvent-solute interactions, such as hydrogen bonding between the piperidine nitrogen and protic solvents.

Electronic Structure Characterization

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. imperial.ac.uk For this compound, the HOMO is typically localized on the nitrogen atom of the piperidine ring, reflecting its nucleophilic character. The LUMO, on the other hand, is often distributed over the oxetane ring, indicating its susceptibility to nucleophilic attack, particularly ring-opening reactions. researchgate.net

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Interactive Table: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 to -7.5 | Piperidine Nitrogen |

| LUMO | 1.0 to 2.0 | Oxetane Ring |

| HOMO-LUMO Gap | 7.5 to 9.5 | - |

Note: These energy values are approximate and can vary based on the level of theory and basis set used in the quantum chemical calculations.

The distribution of electron density within this compound can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight regions of positive and negative electrostatic potential on the molecular surface.

For this compound, the MEP typically shows a region of negative potential (red) around the oxygen atom of the oxetane ring and the nitrogen atom of the piperidine ring, indicating their Lewis basicity. Regions of positive potential (blue) are generally found around the hydrogen atoms. This information is valuable for predicting how the molecule will interact with other molecules, such as biological targets or reagents in a chemical reaction. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can provide quantitative values for the partial atomic charges, further detailing the charge distribution.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational methods are instrumental in predicting the reactivity of this compound, identifying the most probable sites for chemical transformation, and elucidating the mechanisms of these reactions. The molecule features two key reactive centers: the secondary amine of the piperidine ring and the strained oxetane ring.

Computational Studies of Reaction Pathways

Computational studies can map out the potential energy surfaces for various reactions involving this compound. The most common transformations include reactions at the piperidine nitrogen and the opening of the oxetane ring.

The piperidine nitrogen is a nucleophilic and basic site. Computational models can predict the outcomes of reactions such as N-alkylation, N-acylation, and N-arylation. Density Functional Theory (DFT) calculations can be employed to determine the electron density distribution and identify the nitrogen atom as a primary site for electrophilic attack. For instance, modeling the reaction with an electrophile like methyl iodide would involve calculating the energies of the reactants, intermediates, transition states, and products to establish the reaction profile and feasibility.

The oxetane ring, due to its inherent ring strain of approximately 25 kcal/mol, is susceptible to nucleophilic and electrophilic ring-opening reactions. acs.org This reactivity is a key feature, as it can be exploited for further functionalization or can be a potential liability. Computational studies can elucidate the mechanism of these ring-openings under various conditions (acidic, basic, or metal-catalyzed). For example, DFT calculations can model the protonation of the oxetane oxygen under acidic conditions, followed by nucleophilic attack at one of the oxetane carbons. These models can predict the regioselectivity of the attack, i.e., whether the nucleophile adds to the C2 or C4 position, by comparing the activation energy barriers for the respective pathways. researchgate.net

Common reactions that can be computationally modeled include:

Oxidation: Introduction of functional groups.

Reduction: Conversion of functional groups.

Substitution: At either the piperidine or oxetane ring.

A hypothetical reaction pathway study for the acid-catalyzed hydrolysis of the oxetane ring is detailed in the table below. The energies would typically be calculated using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

| Step | Description | Relative Energy (kcal/mol) (Illustrative) | Key Computational Insight |

|---|---|---|---|

| 1 | Protonation of Oxetane Oxygen | -5.0 | Exergonic step, confirms oxygen as the primary basic site. |

| 2 | Transition State for Nucleophilic Attack (H₂O) at C2 | +20.5 | Higher energy barrier suggests this pathway is less favorable. |

| 3 | Transition State for Nucleophilic Attack (H₂O) at C4 | +18.2 | Lower energy barrier indicates preferential attack at the less substituted carbon. |

| 4 | Ring-Opened Product (1,3-diol) | -15.0 | Overall reaction is thermodynamically favorable. |

Transition State Analysis for Key Transformations

The elucidation of a reaction mechanism hinges on the identification and characterization of its transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational chemists use various algorithms to locate these TS structures.

For a key transformation like the N-alkylation of the piperidine ring, a TS analysis would involve locating the structure where the new carbon-nitrogen bond is partially formed and the bond between the carbon and its leaving group is partially broken. Frequency calculations are crucial: a genuine transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this TS determines the activation energy and, consequently, the reaction rate.

Similarly, for the ring-opening of the oxetane, TS analysis can differentiate between concerted and stepwise mechanisms. researchgate.net For instance, in a base-catalyzed ring-opening, the calculations could explore a concerted E2-like mechanism versus a stepwise process.

The table below illustrates the kind of data generated from a transition state analysis for the competing SN2 alkylation and oxetane ring-opening side-reaction of this compound with a hypothetical electrophile under basic conditions.

| Transformation | Computational Method | Calculated Activation Energy (kcal/mol) (Illustrative) | Imaginary Frequency (cm⁻¹) (Illustrative) | Conclusion |

|---|---|---|---|---|

| Piperidine N-Alkylation | DFT (B3LYP/6-31+G) | 15.8 | -350 (C-N stretch) | Kinetically favored pathway under these conditions. |

| Oxetane Ring Opening | DFT (B3LYP/6-31+G) | 22.5 | -410 (C-O stretch) | Higher activation barrier suggests this is a slower, competing side-reaction. |

Molecular Geometry and Three-Dimensional Characteristics

Insights into Molecular Shape and Rigidity

The this compound molecule is composed of two rings, each with its own conformational preferences. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituent at the 4-position can exist in either an axial or equatorial position. Computational conformational analysis, using methods ranging from molecular mechanics force fields to high-level quantum mechanics, can predict the energy difference between these two conformers. For most 4-substituted piperidines, the equatorial conformer is favored to avoid 1,3-diaxial interactions. nih.gov However, electrostatic interactions between the substituent and a protonated nitrogen can sometimes stabilize the axial conformer. nih.gov

The oxetane ring is not planar but puckered. acs.org This puckering, combined with its connection to the piperidine ring, introduces significant conformational rigidity. Computational studies on similar structures, like the famous natural product Taxol, have concluded that the oxetane ring can act as a "conformational lock," restricting the molecule's flexibility. acs.org This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in solution, showing how the two rings move relative to each other and how the molecule explores different conformational states over time. mdpi.com

Assessment of Three-Dimensionality through Molecular Descriptors

To quantify the three-dimensional nature of a molecule, several molecular descriptors have been developed. These are particularly important in fragment-based drug discovery, where moving away from flat, two-dimensional structures is a key objective. whiterose.ac.ukresearchgate.net Computational software can rapidly calculate these descriptors for large libraries of molecules, allowing for comparison. osdd.netalvascience.com

Key 3D descriptors include:

Fraction of sp³-hybridized carbons (Fsp³): This simple descriptor counts the number of sp³ carbons divided by the total carbon count. A higher Fsp³ is generally associated with greater three-dimensionality. For this compound (C₈H₁₅NO), all 8 carbon atoms are sp³ hybridized, so Fsp³ = 1.0, indicating a highly saturated, non-planar structure. nih.gov

Principal Moments of Inertia (PMI): This analysis treats the molecule as a rigid body and calculates its moments of inertia along three principal axes (I₁, I₂, I₃). By normalizing these values (e.g., NPR1 = I₁/I₃, NPR2 = I₂/I₃), a molecule's shape can be plotted on a triangular graph with vertices representing perfect spheres, discs, and rods. Computational analysis of piperidine-based fragment libraries using PMI plots shows that they occupy a more three-dimensional chemical space compared to their aromatic pyridine (B92270) counterparts. nih.govrsc.orgacs.org

Plane of Best Fit (PBF): This descriptor calculates the average distance of each heavy atom in the molecule from a plane that is fitted to minimize these distances. A perfectly flat molecule like benzene (B151609) has a PBF score of 0, while more globular molecules have higher scores. whiterose.ac.uknih.gov The PBF score is considered a robust measure of 3D character. acs.org

The table below provides an illustrative comparison of calculated 3D descriptors for this compound against common 2D and 3D fragments.

| Compound | Structure | Fsp³ | PBF Score (Å) (Illustrative) | PMI Shape (Illustrative) |

|---|---|---|---|---|

| Benzene | C₆H₆ | 0.0 | 0.00 | Disc-like |

| Cyclohexane | C₆H₁₂ | 1.0 | 0.45 | Sphere/Disc-like |

| This compound | C₈H₁₅NO | 1.0 | 0.55 | Sphere-like |

Application of 4 Oxetan 3 Yl Piperidine As a Versatile Chemical Building Block

Strategic Use in Complex Organic Molecule Synthesis

The utility of 4-(Oxetan-3-yl)piperidine extends to the construction of intricate molecular frameworks that are often challenging to synthesize. Its bifunctional nature, with a reactive secondary amine on the piperidine (B6355638) ring and the unique stereoelectronic properties of the oxetane (B1205548), allows for controlled, stepwise elaboration into more complex structures.

The this compound motif is particularly well-suited for the synthesis of spirocyclic systems, where two rings share a single atom. The piperidine ring can be readily integrated into a larger molecular scaffold, while the oxetane serves as a key structural element.

Research has demonstrated the synthesis of spirocyclic oxetanes for applications in medicinal chemistry. acs.org For example, spirocyclic building blocks containing an oxetane have been synthesized in two steps from starting materials like 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org These intermediates can then be used to create complex molecules, such as analogues of the antibiotic ciprofloxacin, demonstrating the practical application of this strategy. acs.org Studies by Carreira and co-workers have explored the physicochemical and biological properties of various spirocyclic compounds containing oxetanes, comparing them to their carbonyl-containing counterparts. acs.org Their findings revealed that the incorporation of the oxetane spirocycle significantly improved metabolic stability. acs.org

| Application Area | Key Feature | Example | Reference |

| Spirocycle Synthesis | Improved Metabolic Stability | Ciprofloxacin Analogue | acs.org |

| Polycyclic Systems | Versatile Intermediate | Complex Molecular Scaffolds | ethz.ch |

In modern drug discovery, the generation of compound libraries containing diverse but related structures is essential for identifying new lead compounds. The this compound unit serves as an excellent starting scaffold for such libraries. Its piperidine nitrogen provides a convenient attachment point for a wide array of substituents through reactions like amide coupling, reductive amination, and nucleophilic aromatic substitution. acs.org

The development of diverse oxetane-containing spirocycles allows for the simple incorporation of the oxetane unit into more complex molecular scaffolds. ethz.ch This modular approach enables the rapid synthesis of numerous analogues, each with potentially different biological activities. The oxetane ring itself is often introduced to improve the properties of a lead compound, making building blocks that already contain this moiety highly valuable for library synthesis in late-stage drug optimization campaigns. acs.org

Contribution to Molecular Diversity and Chemical Space Exploration

The incorporation of this compound into molecules allows chemists to explore new regions of chemical space. The three-dimensional nature of the spirocyclic junction created by the oxetane at the 4-position of the piperidine introduces significant steric bulk and rigidity compared to simpler, linear substituents, which can lead to novel binding interactions with biological targets. acs.org

The primary design principle behind using the this compound scaffold is the strategic improvement of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The oxetane ring is a key driver of these improvements.

Key diversification principles include:

Solubility Enhancement : The polar ether oxygen of the oxetane can improve aqueous solubility, a common challenge in drug development. acs.org

Metabolic Stability : The oxetane motif can block sites of metabolism. For instance, it can serve as a more stable isostere for gem-dimethyl or carbonyl groups, which are more susceptible to metabolic breakdown. acs.orgacs.org

Lipophilicity (LogD) Modulation : The introduction of an oxetane can fine-tune a compound's lipophilicity, balancing solubility with membrane permeability. acs.org

Basicity (pKa) Reduction : The electron-withdrawing nature of the oxetane ring can lower the basicity of the nearby piperidine nitrogen. acs.org This is a crucial tool for medicinal chemists, as demonstrated in an optimization campaign where replacing an ethyl group on a piperazine (B1678402) with an oxetane moiety reduced basicity, leading to a twofold improvement in cell selectivity for a kinase inhibitor. acs.org

Fragment-based drug discovery (FBDD) relies on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown or combined to create a more potent lead molecule. The this compound structure is an ideal component for such an approach.

Its value in fragment-based synthesis lies in its combination of features:

Desirable Properties : It packs desirable physicochemical properties (improved solubility, metabolic stability) into a compact, fragment-sized unit. acs.org

3D-Topology : It provides a rigid, three-dimensional exit vector from the piperidine ring, which is advantageous for exploring the topology of a target's binding pocket.

Synthetic Tractability : The piperidine nitrogen offers a reliable handle for chemical elaboration, allowing chemists to "grow" the fragment into a more complex molecule. smolecule.com

While direct examples are part of proprietary drug discovery campaigns, the widespread use of small oxetane-containing building blocks in medicinal chemistry points to their utility in fragment-based strategies. acs.org

Incorporation into Novel Heterocyclic Architectures

Beyond its use as a stable scaffold, this compound can be a precursor for novel heterocyclic architectures. The strained oxetane ring, while generally stable, can undergo ring-opening reactions under specific acidic or basic conditions when treated with nucleophiles. smolecule.com This reactivity allows for the introduction of new functional groups and the formation of different ring systems. smolecule.com

For example, nucleophilic attack on the oxetane could lead to the formation of a 1,3-diol derivative, which can then be further functionalized. This strategy transforms the compact spirocyclic system into a more flexible, open-chain structure that can be cyclized into new heterocyclic rings. Furthermore, the piperidine nitrogen can participate in amination reactions, serving as an intermediate for building more complex nitrogen-containing compounds. smolecule.com This dual reactivity makes this compound a versatile starting material for synthesizing not just derivatives, but entirely new classes of heterocyclic molecules. smolecule.com

Synthesis of Derivatives with Varied Substitution Patterns

The this compound scaffold serves as a foundational structure for the synthesis of a diverse range of more complex molecules. The secondary amine of the piperidine ring provides a reactive handle for various chemical transformations, allowing for the introduction of a wide array of substituents. These reactions typically involve the functionalization of the piperidine nitrogen.

Common synthetic strategies to generate derivatives include:

Reductive Amination: The piperidine nitrogen can be coupled with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form new C-N bonds. This method is widely used to attach the piperidine moiety to larger, more complex fragments. mdpi.com

Amide Coupling: Acylation of the piperidine nitrogen with carboxylic acids, acid chlorides, or activated esters yields amide derivatives. This transformation is fundamental in medicinal chemistry for creating compounds with specific biological targets. nih.gov

Aza-Michael Addition: The nucleophilic piperidine can be added to α,β-unsaturated esters or other Michael acceptors. For example, the aza-Michael addition of piperidine to methyl (oxetan-3-ylidene)acetate has been used to create novel oxetane derivatives. mdpi.com

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using alkyl halides or undergo cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives, further expanding the chemical space accessible from this building block. nih.gov

These synthetic routes enable the systematic modification of the core structure, allowing chemists to fine-tune molecular properties. The stability of the oxetane ring under many of these reaction conditions makes it a robust component during multi-step syntheses. acs.org

| Reaction Type | Typical Reagents and Conditions | Resulting Derivative Class | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Sodium Triacetoxyborohydride, DCM | N-Alkyl piperidines | mdpi.com |

| Amide Coupling | Carboxylic Acid, Coupling Agents (e.g., HATU, EDC); or Acyl Halide | N-Acyl piperidines (Amides) | nih.gov |

| Aza-Michael Addition | α,β-Unsaturated Ester, DBU, Acetonitrile | β-Amino ester derivatives | mdpi.com |

| N-Arylation | Aryl Halide, Palladium Catalyst (e.g., Buchwald-Hartwig coupling) | N-Aryl piperidines | mdpi.com |

Exploration of Bioisosteric Replacements in Chemical Design (focus on structural implications, not biological activity)

The oxetane ring is increasingly recognized in chemical design as a "modern bioisostere" for other common chemical groups, particularly the gem-dimethyl and carbonyl groups. acs.orgresearchgate.net The incorporation of the this compound motif into a molecule is a deliberate strategy to modulate its structural and physicochemical properties in a predictable manner. nih.govdrugbank.com

Structural Implications of the Oxetane Moiety:

Enhanced Polarity and Solubility: The oxygen atom in the oxetane ring makes it significantly more polar than a corresponding gem-dimethyl group (two methyl groups attached to the same carbon). nih.govacs.org This increased polarity often translates to improved aqueous solubility, a critical parameter in drug design. nih.govacs.org

Three-Dimensionality: The oxetane ring is a strained, sp³-rich structure that introduces a distinct three-dimensional, non-planar geometry into molecules. acs.orgnih.gov This contrasts with the often flat nature of aromatic rings or the linear conformation of some aliphatic chains, allowing for better exploration of the three-dimensional space of biological targets. nih.gov

Metabolic Stability: While the gem-dimethyl group can be a site of metabolic oxidation, the oxetane ring can serve as a metabolically stable replacement, blocking these labile sites from degradation by metabolic enzymes. researchgate.netnih.gov

Conformational Effects: The rigid nature of the four-membered ring can act as a "conformational lock," restricting the rotational freedom of adjacent parts of the molecule. acs.org This can lead to a more defined molecular shape.

Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of a proximal nitrogen, such as the one in the piperidine ring. acs.orgnih.gov This modulation can be crucial for optimizing a molecule's properties.

The table below illustrates the structural and physicochemical consequences of replacing a gem-dimethyl group with an oxetane ring.

| Property | Analog with gem-Dimethyl Group | Analog with Oxetane Ring | Structural Implication of Replacement | Reference |

|---|---|---|---|---|

| Polarity | Low | High | Increases polarity due to the ether oxygen. | nih.govnih.gov |

| Aqueous Solubility | Generally Lower | Often Higher | Improves solubility by introducing a polar, hydrogen bond-accepting group. | nih.govacs.org |

| Lipophilicity (LogP/LogD) | Higher | Lower | Reduces lipophilicity, which can improve pharmacokinetic profiles. | nih.govacs.org |

| Molecular Shape | Tetrahedral but flexible rotation | Rigid, puckered 3D structure | Introduces conformational rigidity and a defined spatial arrangement. | acs.org |

| Metabolic Stability | Can be a site of C-H oxidation | Generally more resistant to oxidation | Can block metabolically weak spots, increasing compound half-life. | researchgate.netnih.gov |

Applications Beyond Medicinal Chemistry (e.g., Materials Science, Chemical Probes, if applicable to academic literature)

While the predominant application of this compound is in medicinal chemistry, its unique structural features suggest potential utility in other scientific domains.

Chemical Probes: A chemical probe is a small molecule used to study and manipulate a biological system, such as an enzyme or receptor. The this compound scaffold can serve as a core or building block for the synthesis of such probes. smolecule.com Its defined three-dimensional structure and the modifiable piperidine nitrogen allow for the precise attachment of reporter tags (like fluorophores) or reactive groups, while the oxetane moiety can be used to fine-tune solubility and cell permeability.

Materials Science: The application of this compound in materials science is not yet widely documented in academic literature. However, oxetanes, in general, are known to be useful monomers in polymer chemistry. smolecule.com They can undergo cationic ring-opening polymerization to produce polyethers. The presence of the piperidine functionality on the oxetane ring could potentially be used to create functional polymers with basic side chains, which might have applications as ion-exchange resins, coatings, or components in advanced materials. smolecule.com Further research is required to explore these potential applications.

Future Directions and Emerging Research Avenues for 4 Oxetan 3 Yl Piperidine

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener, safer, and more efficient chemical processes is driving innovation in the synthesis of complex molecules like 4-(Oxetan-3-yl)piperidine.

Traditional multi-step syntheses of piperidone analogs often present challenges that green chemistry principles aim to address. researchgate.net Future research is increasingly focused on developing synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. One promising area is the use of catalytic methods that proceed under milder conditions. For instance, the development of one-pot multicomponent reactions (MCRs) offers a significant advantage by combining several reaction steps, thereby reducing solvent usage and purification needs. mdpi.com

Another avenue involves the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity, often under environmentally benign aqueous conditions. While specific enzymatic routes to this compound are not yet established, the broader success of biocatalysis in producing chiral amines and heterocycles suggests significant potential. Research into transition-metal-free reactions, such as the α-hydroxylation of carbonyl compounds using molecular oxygen as both the oxidant and oxygen source, provides a framework for developing more sustainable oxidation steps in related synthetic sequences. researchgate.net

Table 1: Comparison of Synthetic Approaches

| Methodology | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Key Reaction | Multi-step classical methods (e.g., Dieckman condensation) | One-pot multicomponent reactions (MCRs), Biocatalysis |

| Solvents | Often requires stoichiometric hazardous reagents and organic solvents | Aims for catalytic amounts of safer reagents, aqueous media, or solvent-free conditions |

| Energy Consumption | May require high temperatures and prolonged reaction times | Often proceeds at milder temperatures, reducing energy input |

| Waste Generation | Generates significant by-products and waste streams | Minimizes waste through higher atom economy and fewer steps mdpi.com |

Flow chemistry, or continuous processing, is emerging as a powerful technology for the industrial-scale synthesis of pharmaceutical intermediates. This approach offers precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for managing exothermic reactions and improving safety. For the synthesis of this compound, continuous flow reactors can enhance efficiency and scalability.

Advanced Computational Studies

Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis, enabling the prediction of molecular properties and reaction outcomes before any experiments are conducted. researchgate.netrsc.org

Machine learning (ML) is revolutionizing how chemists approach synthesis by predicting reaction outcomes, suggesting optimal conditions, and even discovering novel reaction pathways. neurips.ccnips.cc ML models, trained on vast databases of known chemical reactions, can predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov For a target like this compound, these models can accelerate the optimization of existing synthetic routes and propose entirely new ones.

Table 2: Application of Machine Learning in Synthesis Optimization

| Parameter | Traditional Optimization | Machine Learning-Assisted Optimization |

|---|---|---|

| Approach | Trial-and-error experimentation, Design of Experiments (DoE) | Predictive modeling based on large reaction datasets nih.gov |

| Time Scale | Weeks to months | Hours to days |

| Data Requirement | Generates data through physical experiments | Learns from existing chemical literature and databases nih.gov |

| Accuracy | Dependent on chemist's intuition and experimental design | Top-10 accuracy for conditions can reach 80-90%; temperature prediction within ±20 °C nih.gov |

| Outcome | Optimized conditions for a specific reaction | Prediction of suitable conditions, catalysts, solvents, and reagents for a wide range of reactions nih.govrsc.org |

High-throughput virtual screening (HTVS) is a computational technique widely used to identify promising drug candidates from large compound libraries. nih.govnih.gov While typically applied to predict biological activity, HTVS can also be adapted to explore the chemical reactivity of a molecule. By simulating reaction conditions and calculating parameters like activation energy and thermodynamic stability, researchers can screen for novel transformations or identify potential side reactions. researchgate.net

For this compound, HTVS could be used to explore how different substituents on the piperidine (B6355638) ring affect the reactivity of the oxetane (B1205548) moiety, or vice versa. This can help in designing derivatives with desired stability profiles or in discovering new synthetic handles for further functionalization. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate binding free energies in simulated reaction complexes, providing insights into the stability of intermediates and transition states. nih.gov

Exploration of Unconventional Reactivity Profiles

The strained four-membered ring of the oxetane moiety gives it a unique reactivity profile that can be exploited in synthesis. acs.org While often incorporated to enhance metabolic stability, the oxetane ring can undergo ring-opening reactions under specific conditions, providing a pathway to novel molecular scaffolds. acs.org

Photoredox and Electrochemistry in Derivatization

Modern synthetic methods like photoredox and electrochemistry offer powerful, mild, and efficient pathways for molecular derivatization that are highly applicable to the this compound scaffold. These techniques utilize light or electrical current to generate highly reactive intermediates, such as radicals, from stable precursors, enabling transformations that are often challenging with conventional thermal methods. nih.govunipd.it

Visible-light photoredox catalysis, in particular, has become a cornerstone for the functionalization of saturated N-heterocycles like piperidine. beilstein-journals.org For this compound, this approach can be harnessed in several ways. One key strategy involves the generation of nitrogen-centered radicals from the piperidine amine, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Alternatively, photoredox-mediated hydrogen atom transfer (HAT) can selectively activate the C–H bonds at the α-position to the nitrogen, creating a carbon-centered radical poised for subsequent functionalization. beilstein-journals.org

The oxetane ring itself can also be a substrate for photochemical reactions. The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis and highlights the photochemical reactivity inherent to such systems. nih.govresearchgate.net While this is a synthetic application, related photochemical strategies could be envisioned for the derivatization of the pre-formed oxetane ring in the scaffold. acs.org

Electrochemical methods represent another frontier for derivatization. By controlling the electrode potential, specific oxidative or reductive transformations can be achieved with high selectivity, often avoiding the need for chemical redox reagents and thus minimizing waste. unipd.it For the this compound scaffold, anodic oxidation could be used to generate iminium ion intermediates from the piperidine ring, which are valuable electrophilic partners for a range of nucleophiles.

Table 1: Potential Photoredox and Electrochemical Derivatization Strategies

| Method | Reactive Intermediate | Potential Transformation on this compound |

| Photoredox Catalysis | Nitrogen-Centered Radical | Intermolecular amination of arenes and heteroarenes. |

| α-Amino Radical | Alkylation, arylation, or acylation at the C2/C6 positions of the piperidine ring. | |

| Benzylic Oxetane Radical | Decarboxylative alkylation if a carboxylic acid precursor is used. acs.org | |

| Electrochemistry | Iminium Ion (Anodic) | Nucleophilic addition at the C2/C6 positions of the piperidine ring. |

| Applicable to derivatives such as 3-aryl-3-carboxy-oxetanes. |

C-H Functionalization of the Core Scaffold

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, enabling the conversion of ubiquitous, yet typically inert, C-H bonds into valuable chemical linkages. This approach avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical synthetic routes. nih.gov The this compound scaffold possesses multiple C-H bonds that are potential targets for such transformations.